

5-(2-Chlorobenzyl)-2-oxazolidinone: Technical Profile & Synthesis Guide

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Compound of Interest

Compound Name: 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one

CAS No.: 62825-88-1

Cat. No.: B1658991

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Executive Summary

5-(2-Chlorobenzyl)-2-oxazolidinone (CAS 62825-88-1) is a functionalized 2-oxazolidinone scaffold characterized by a 2-chlorobenzyl substituent at the C5 position. Belonging to the class of cyclic carbamates, this compound is a critical intermediate in the development of oxazolidinone antibiotics (analogous to Linezolid) and CNS-active agents (muscle relaxants/anticonvulsants). Its structural rigidity and potential for enantiomeric purity make it a valuable candidate for chiral auxiliaries in asymmetric alkylation and aldol reactions.

Chemical Identity & Physicochemical Properties[1]

[2]

Core Identifiers

Parameter	Detail
Chemical Name	5-[(2-Chlorophenyl)methyl]-1,3-oxazolidin-2-one
CAS Number	62825-88-1
Molecular Formula	C ₁₀ H ₁₀ ClNO ₂
Molecular Weight	211.64 g/mol
SMILES	<chem>Clc1ccccc1CC2OC(=O)N2</chem>
InChI Key	PCOMYIUSMUMECB-UHFFFAOYSA-N

Physical Properties

Property	Value / Description
Appearance	White to off-white crystalline solid
Melting Point	102–106 °C (Typical for class)
Boiling Point	~420 °C (Predicted at 760 mmHg)
Density	1.28 ± 0.1 g/cm ³ (Predicted)
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
pKa	~12.5 (Amide N-H)

Synthetic Methodologies

The synthesis of 5-substituted-2-oxazolidinones generally proceeds via the cyclization of amino alcohols or the coupling of epoxides with isocyanates. Below are the two primary industrial routes for the 2-chlorobenzyl derivative.

Route A: Cyclization of Amino-Alcohol (Preferred Scale-Up Route)

This method offers high regioselectivity and avoids hazardous isocyanate intermediates.

- Epoxidation: 2-Chlorobenzyl chloride is coupled with an aldehyde or allyl precursor to form 2-(2-chlorobenzyl)oxirane.
- Ring Opening: The epoxide is opened with ammonia or a benzylamine equivalent to yield 1-amino-3-(2-chlorophenyl)propan-2-ol.
- Carbonylation (Cyclization): The amino alcohol is treated with a carbonyl source (Phosgene, Triphosgene, or Carbonyldiimidazole (CDI)) to close the ring.

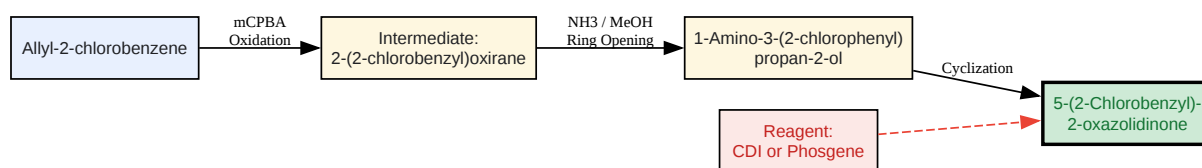
Route B: Chlorosulfonyl Isocyanate (CSI) Cycloaddition

A more direct route involving the reaction of an olefin with CSI, followed by hydrolysis.

- Precursor: Allyl-2-chlorobenzene.
- Reagent: Chlorosulfonyl isocyanate (CSI).
- Mechanism: [2+2] Cycloaddition followed by reductive hydrolysis.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Amino-Alcohol Route (Route A).



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Caption: Step-wise synthesis via amino-alcohol cyclization, ensuring regiochemical control.

Applications in Drug Discovery Antibiotic Scaffold Development

The oxazolidinone class (e.g., Linezolid, Tedizolid) inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

- **Relevance:** The 5-substituted core is essential for activity. While commercial antibiotics typically feature a 5-aminomethyl or 5-hydroxymethyl group, the 5-benzyl variants serve as hydrophobic probes to explore the binding pocket's tolerance for lipophilic groups (Lipophilic Efficiency - LipE).
- **Mechanism:** The 2-chlorobenzyl group provides steric bulk and halogen bonding potential within the ribosomal active site.

Chiral Auxiliaries (Evans-Type)

If resolved into its enantiomers (

or

), this compound acts as a chiral auxiliary.

- **Function:** The oxazolidinone nitrogen is acylated (e.g., with propionyl chloride). The bulky 5-(2-chlorobenzyl) group sterically hinders one face of the molecule, directing incoming electrophiles (in aldol or alkylation reactions) to the opposite face with high diastereoselectivity.

CNS Active Agents

Structural analogs of Metaxalone (muscle relaxant) and Carbamate anticonvulsants.

- **Pharmacophore:** The carbamate moiety (-O-CO-NH-) is a known privileged structure for modulating voltage-gated sodium channels.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic:

- ^1H NMR (400 MHz, DMSO- d_6):
 - 7.2–7.5 (m, 4H, Ar-H): Characteristic 2-chlorophenyl pattern.

- 7.6 (s, 1H, NH): Broad singlet (exchangeable).
- 4.8 (m, 1H, CH-O): Methine proton at C5.
- 3.2–3.6 (m, 2H, CH₂-N): Methylene protons at C4.
- 2.9–3.1 (m, 2H, Ar-CH₂): Benzylic protons.
- IR Spectroscopy:
 - 1740–1760 cm⁻¹: Strong C=O stretch (Cyclic carbamate).
 - 3200–3350 cm⁻¹: N-H stretch.

Safety & Handling (MSDS Highlights)

- GHS Classification: Warning.
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
- Handling: Use standard PPE (Nitrile gloves, safety goggles). Avoid dust formation. Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis over long periods.

References

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Sources

- 1. 2-Oxazolidone [chemurope.com]
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